3-(2-bromoacetyl)-1H-indole-5-carbonitrile
Overview
Description
3-(2-Bromoacetyl)-2H-chromen-2-one is used as a key starting material for the synthesis of various heterocyclic compounds . It’s a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Synthesis Analysis
The synthesis of 3-(2-Bromoacetyl)-2H-chromen-2-one involves multicomponent reactions with different reagents . It has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .Molecular Structure Analysis
The molecular geometrical, molecular static polarizability, hyperpolarizability parameters, and HOMO-LUMO energies of 3-(2-bromoacetyl)-2H-chromen-2-one in the ground state were examined using DFT levels of density functional theory with 6-311++G(d,p) basis set .Chemical Reactions Analysis
Chemical reactions of 3-(2-bromoacetyl)coumarins are versatile and used in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They serve as attractive starting points towards a wide scale of five and six-membered heterocyclic systems .Scientific Research Applications
Formation of Imidazo and Pyrido Indole Rings
- Study on the Formation of Imidazo and Pyrido Indole Rings : The study conducted by Molina et al. (1998) reported the formation of 5-indol-3-yl imidazole derivatives and the step-wise formation of pyridine and imidazole rings. This demonstrates the compound's potential in synthesizing complex indole derivatives, which could be of interest in various chemical synthesis applications (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998).
Biological Activity and Synthesis of Heterocyclic Compounds
- Synthesis and Biological Activity of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives : Attaby, Ramla, and Gouda (2007) explored the synthesis of derivatives that demonstrated antimicrobial activities and regulated enzyme activity at the GSH enzyme level. This highlights the compound's role in developing new heterocyclic compounds with potential biological activities (Attaby, Ramla, & Gouda, 2007).
Methodology for Synthesizing Indole Carboxylates
- New Methodology for Synthesizing 3-amino-1H-indole-2-carboxylates : Harjani et al. (2014) developed a methodology for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating the flexibility and usefulness of these compounds in chemical synthesis with good functional group tolerance (Harjani, Tang, Norton, & Baell, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(2-bromoacetyl)-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFCYPADJBLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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